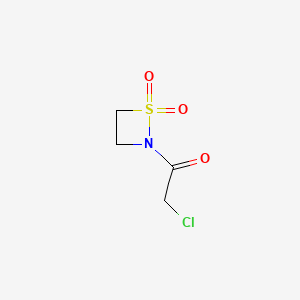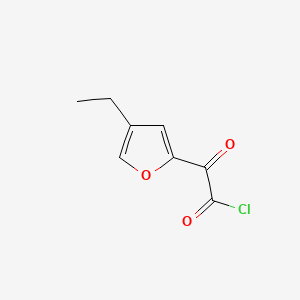
(S)-Citalopram-d6 N-Oxide
説明
N-oxides are a class of compounds that have emerged as potent agents with various therapeutic activities, including anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities . The N-oxide motif has been successfully employed in a number of recent drug development projects .
Synthesis Analysis
N-oxides can be synthesized through various methods. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor and H2O2 in methanol as solvent can enable the formation of various pyridine N-oxides in very good yields . Sodium perborate in acetic acid is also an effective reagent for the oxidation of azines to N-oxides .
Chemical Reactions Analysis
N-oxides can participate in various chemical reactions. For instance, N-oxidation of N-heterocyclic bioactive compounds can lead to improvement of the desired properties, and in some cases to emergence of unrelated but beneficial therapeutic outcomes .
Physical And Chemical Properties Analysis
N-oxides have unique physical and chemical properties. For example, they have high chemical stability and can participate in a variety of chemical reactions .
科学的研究の応用
Environmental Stability and Degradation
(S)-Citalopram-d6 N-Oxide, as a minor photoproduct of citalopram degradation under simulated sunlight, reflects the environmental persistence of citalopram and its derivatives. Studies indicate that citalopram and its photoproducts, including (S)-Citalopram-d6 N-Oxide, exhibit considerable stability in various aqueous solutions, including natural waters. The degradation process is influenced by factors such as pH, presence of humic substances, and sunlight, with the formation of N-desmethylcitalopram (DCIT) and CIT N-oxide (minor product) being noted. This stability suggests limited environmental dissipation, highlighting the potential of (S)-Citalopram-d6 N-Oxide to persist in aquatic environments (Kwon & Armbrust, 2005).
Water Treatment and Transformation Products
The fate of citalopram, including the formation of (S)-Citalopram-d6 N-Oxide, during advanced water treatment processes such as ozonation, ClO2 oxidation, UV irradiation, and Fenton oxidation has been investigated. These processes lead to the significant reduction of citalopram and the generation of transformation products (TPs), including known human metabolites and novel compounds. Among the identified TPs, (S)-Citalopram-d6 N-Oxide has been observed, indicating its formation through environmental and water treatment processes and raising considerations for water safety and pharmaceutical pollution (Hörsing et al., 2012).
Pharmacokinetic and Pharmacodynamic Interactions
The pharmacokinetics and pharmacodynamics of citalopram, potentially involving (S)-Citalopram-d6 N-Oxide, have been explored in various studies. Citalopram is metabolized through demethylation processes involving cytochrome P450 enzymes, leading to the formation of active and inactive metabolites, including N-desmethylcitalopram and N-didesmethylcitalopram. The impact of genetic polymorphisms on the metabolism of citalopram has been studied to understand the variability in drug response among individuals, which may extend to its N-oxide derivatives. These insights are crucial for personalizing antidepressant treatments and understanding individual variations in drug efficacy and safety (Hu et al., 2016).
Analytical Methodologies for Detection
Analytical methods have been developed for the detection and quantification of citalopram and its metabolites, including (S)-Citalopram-d6 N-Oxide, in biological and environmental samples. These methods, which include high-performance liquid chromatography, capillary electrophoresis, and mass spectrometry, are essential for monitoring the levels of these compounds in clinical toxicology, therapeutic drug monitoring, and environmental pollution studies. Such analytical techniques are crucial for assessing exposure, environmental fate, and potential biological effects of citalopram and its derivatives (Unceta et al., 2011).
作用機序
Target of Action
(S)-Citalopram-d6 N-Oxide, as an amine N-oxide , is a chemical compound that contains a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent-groups attached to nitrogen Amine n-oxides, in general, are known to be mild lewis bases that can activate certain kinds of lewis acidic parts of molecules .
Mode of Action
The mode of action of (S)-Citalopram-d6 N-Oxide involves its interaction with its targets, leading to increased reactivity of its nucleophilic part towards various reactions with electrophiles . This interaction can cause changes in the target molecules, affecting their function and potentially leading to various downstream effects.
Biochemical Pathways
The electrochemical reduction of n-oxides can generate surface-adsorbed intermediates such as hydroxylamine, which are usually strong nucleophiles and can undergo nucleophilic attack to carbonyl groups to build c–n bonds and generate organonitrogen compounds such as amine, oxime, amide, and amino acid .
Pharmacokinetics
Small amine oxides are very hydrophilic and have an excellent water solubility and a very poor solubility in most organic solvents . This suggests that (S)-Citalopram-d6 N-Oxide may have similar properties, which could influence its absorption and distribution in the body.
Result of Action
The generation of organonitrogen compounds through the nucleophilic attack of surface-adsorbed intermediates on carbonyl groups could potentially have various effects at the molecular and cellular level .
Action Environment
The environment can influence the action, efficacy, and stability of (S)-Citalopram-d6 N-Oxide. For instance, the pH of the environment could potentially affect the compound’s ability to act as a Lewis base . Additionally, the presence of other molecules could influence the compound’s interactions with its targets and its subsequent effects .
将来の方向性
特性
IUPAC Name |
3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-PVKQDMRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675769 | |
| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217710-65-0 | |
| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)



![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)




